Methyl 3-(4-chlorosulfonyl)phenylpropionate
Description
Methyl 3-(4-chlorosulfonyl)phenylpropionate (CAS: 374537-95-8) is an organic intermediate with the molecular formula C₁₀H₁₁ClO₄S and a molecular weight of 262.71 g/mol. It is characterized by a phenylpropionate backbone substituted with a chlorosulfonyl (-SO₂Cl) group at the para position of the aromatic ring, esterified with a methyl group . This compound is primarily utilized in research and industrial settings for synthesizing sulfonamide derivatives, pharmaceuticals, and specialty chemicals due to its reactive chlorosulfonyl group, which facilitates further functionalization . It is commercially available as a solid with a purity of ≥97% and is typically stored under standard laboratory conditions .
Properties
IUPAC Name |
methyl 3-(4-chlorosulfonylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-15-10(12)7-4-8-2-5-9(6-3-8)16(11,13)14/h2-3,5-6H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBUSWRSGABXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631103 | |
| Record name | Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374537-95-8 | |
| Record name | Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The compound is commonly synthesized by chlorosulfonation of methyl 3-phenylpropionate derivatives. The key step involves introducing the chlorosulfonyl group (-SO2Cl) onto the para position of the phenyl ring of methyl 3-phenylpropionate.
Typical Preparation Procedure
- Methyl 3-phenylpropionate or its derivatives
- Chlorosulfonic acid (ClSO3H)
- Solvent: Usually dichloromethane or inert organic solvents
- Temperature control is critical (often maintained at low temperatures, e.g., 0 °C to room temperature)
- Moisture exclusion is necessary due to moisture sensitivity of chlorosulfonyl intermediates
- Stirring under nitrogen or inert atmosphere to prevent hydrolysis
- Electrophilic aromatic substitution where chlorosulfonic acid reacts with the aromatic ring to introduce the chlorosulfonyl group at the para position relative to the propionate substituent.
Detailed Preparation Example (Based on ChemicalBook Data)
| Step | Reagents/Conditions | Description | Yield/Remarks |
|---|---|---|---|
| 1 | Methyl 3-phenylpropionate + ClSO3H | Slowly add chlorosulfonic acid to methyl 3-phenylpropionate in dichloromethane at 0–5 °C under nitrogen | Formation of methyl 3-(4-chlorosulfonyl)phenylpropionate |
| 2 | Stirring at controlled temperature | Reaction mixture stirred for several hours to complete sulfonylation | Moisture sensitive; avoid hydrolysis |
| 3 | Workup | Quench reaction carefully with ice-water; extract product with organic solvent | Purification by recrystallization or chromatography |
| 4 | Drying | Product dried under vacuum to yield the final compound | Melting point 64-65 °C; purity confirmed |
Alternative Synthetic Routes and Considerations
Use of Sulfonyl Chloride Intermediates: Some synthetic routes involve preparing sulfonyl chloride intermediates via chlorosulfonation of aromatic acids or esters, followed by esterification or subsequent functional group transformations.
Large-Scale Preparation Challenges: Literature reports highlight exothermic reactions during chlorosulfonation, requiring temperature control and efficient mixing to avoid incomplete reactions or safety hazards.
Safer Sulfonylation Methods: Alternative methods use protected intermediates or milder sulfonylation reagents to improve safety and yield, such as employing N-chlorosulfonyl isocyanate derivatives in low temperature conditions with controlled addition of bases like triethylamine.
Research Findings and Process Optimization
A study on large-scale synthesis of related sulfonyl compounds emphasizes the importance of controlling exotherms during addition of chlorosulfonyl reagents to avoid violent reactions and incomplete mixing.
Using solvents like tetrahydrofuran (THF) and additives such as p-toluenesulfonic acid under reflux with azeotropic water removal can improve yields and purity of sulfonylated intermediates.
The product is moisture sensitive and requires careful handling and storage to maintain stability.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting material | Methyl 3-phenylpropionate | Commercially available or synthesized |
| Sulfonylation reagent | Chlorosulfonic acid (ClSO3H) | Strong electrophile, moisture sensitive |
| Solvent | Dichloromethane, THF | Inert, anhydrous |
| Temperature | 0 °C to room temperature | Control exotherm |
| Atmosphere | Nitrogen or inert gas | Prevent hydrolysis |
| Reaction time | Several hours (typically 2–6 h) | Monitor completion by TLC or HPLC |
| Workup | Quenching with ice-water, extraction | Avoid moisture contact |
| Purification | Recrystallization or chromatography | Achieve high purity |
| Product stability | Moisture sensitive | Store under dry inert atmosphere |
| Melting point | 64–65 °C | Confirm identity |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorosulfonyl)phenylpropionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Sulfonyl derivatives.
Oxidation Reactions: Quinones or other oxidized phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorosulfonyl)phenylpropionate involves the formation of covalent bonds with nucleophilic sites in target molecules. The chlorosulfonyl group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines, alcohols, and thiols. This reactivity is exploited in various applications, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Ester Variations
Ethyl 2,2-Dimethyl-3-(4-chlorosulfonylphenyl)propionate
- Key Differences : Replaces the methyl ester with an ethyl group and introduces two methyl substituents at the α-carbon of the propionate chain.
- The dimethyl groups introduce steric hindrance, which may slow reaction kinetics in nucleophilic substitutions compared to the unsubstituted methyl ester .
- Applications : Similar use as a sulfonation precursor but may require adjusted reaction conditions due to steric effects .
Methyl 4-(Chlorosulfonyl)benzoate (CAS: 69812-51-7)
Analogues with Substituent Variations on the Aromatic Ring
Methyl 3-(4-Fluorophenyl)prop-2-ynoate
- Key Differences : Substitutes the chlorosulfonyl group with a fluorine atom and replaces the propionate with a propiolate (alkyne-containing) chain.
- Impact : The electron-withdrawing fluorine enhances stability but reduces electrophilicity. The alkyne group enables click chemistry applications, diverging from the sulfonation chemistry of the parent compound .
- Applications : Used in pharmaceutical synthesis for coupling reactions via azide-alkyne cycloaddition .
Methyl 3-(4-Cyanophenyl)propanoate
- Key Differences: Replaces the chlorosulfonyl group with a cyano (-CN) substituent.
- Impact: The cyano group is less reactive than -SO₂Cl, making this compound more suitable for polymerization or as a nitrile precursor rather than sulfonamide synthesis .
- Applications : Intermediate in agrochemicals and liquid crystal materials .
Analogues with Pharmaceutical Relevance
Nandrolone Phenylpropionate (CAS: 62-90-8)
- Key Differences: Steroidal structure with a phenylpropionate ester linked to nandrolone (19-nortestosterone).
- Impact : The ester prolongs the release of nandrolone in vivo, contrasting with the rapid reactivity of the chlorosulfonyl group in the target compound.
- Applications : Anabolic steroid used medically for treating osteoporosis and muscle-wasting conditions .
Testosterone Phenylpropionate (CAS: 1255-49-8)
- Key Differences : Combines testosterone with a phenylpropionate ester for sustained release.
- Impact: Demonstrates how ester chain length (phenylpropionate vs. decanoate) modulates pharmacokinetics, a concept relevant to pro-drug design .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Feature | Primary Application |
|---|---|---|---|---|---|---|
| Methyl 3-(4-chlorosulfonyl)phenylpropionate | 374537-95-8 | C₁₀H₁₁ClO₄S | 262.71 | 97% | Chlorosulfonyl-phenylpropionate | Sulfonamide synthesis |
| Ethyl 2,2-Dimethyl-3-(4-chlorosulfonylphenyl)propionate | - | C₁₃H₁₇ClO₄S | 304.79 (est.) | - | Ethyl ester, dimethyl substitution | Specialty chemicals |
| Methyl 4-(Chlorosulfonyl)benzoate | 69812-51-7 | C₈H₇ClO₄S | 234.66 | 97% | Chlorosulfonyl-benzoate | Polymer/dye intermediates |
| Methyl 3-(4-fluorophenyl)prop-2-ynoate | - | C₁₀H₇FO₂ | 178.16 | - | Fluorophenyl-propiolate | Click chemistry reagents |
| Nandrolone Phenylpropionate | 62-90-8 | C₂₇H₃₄O₃ | 406.56 | ≥98% | Steroid with phenylpropionate ester | Medical (anabolic steroid) |
Biological Activity
Methyl 3-(4-chlorosulfonyl)phenylpropionate (CAS 374537-95-8) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11ClO4S
- Molecular Weight : 262.71 g/mol
- Structure : The compound features a propionate group attached to a phenyl ring that has a chlorosulfonyl substituent, which is crucial for its biological activity.
This compound acts primarily as an inhibitor of E1 activating enzymes involved in the ubiquitin-proteasome pathway (UPP). This pathway is essential for protein degradation and regulation of various cellular processes, including cell cycle progression and signaling pathways related to inflammation and cancer.
- Inhibition of Ubiquitin Activation : The compound inhibits the E1 enzyme responsible for activating ubiquitin, which is critical for the subsequent tagging of proteins for degradation. This inhibition can lead to the accumulation of regulatory proteins, affecting cell proliferation and survival .
- Impact on Cell Signaling : By modulating the UPP, this compound can influence signaling pathways such as cytokine signaling, WNT signaling, and steroid hormone signaling. These pathways are involved in transcription regulation and genomic integrity .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in various in vitro assays:
- Cell Proliferation Assays : The compound has been shown to inhibit the proliferation of cancer cell lines by interfering with the UPP, leading to the stabilization of tumor suppressor proteins like p27 .
- Cytotoxicity Tests : In studies evaluating cytotoxic effects, this compound displayed dose-dependent toxicity against several cancer cell lines, indicating its potential as an anti-cancer agent .
Animal Models
In vivo studies have suggested that compounds similar to this compound can reduce tumor growth in animal models by modulating immune responses and enhancing apoptosis in cancer cells .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Mechanism of Action | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | E1 Enzyme Inhibitor | Not specified | Significant inhibition of cell proliferation |
| 4-Chloromethylbiphenyl | DNA Damage Inducer | Active in multiple assays | Linked to carcinogenicity |
| Benzyl Chloride | DNA Repair Assay | Active | Noted for mutagenic properties |
Q & A
Q. What are the recommended synthetic routes for Methyl 3-(4-chlorosulfonyl)phenylpropionate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis of arylpropionate derivatives often involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized aromatic rings. For chlorosulfonyl-containing analogs, sulfonation of the phenyl ring using chlorosulfonic acid under controlled temperatures (0–5°C) is critical to avoid over-sulfonation. Subsequent esterification with methyl propionate derivatives can be achieved via acid-catalyzed conditions (e.g., H₂SO₄ or TsOH) . Optimizing stoichiometry (e.g., 1.2 equivalents of chlorosulfonic acid) and reaction time (2–4 hr) improves yield. Monitoring by TLC or HPLC ensures intermediate purity .
Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic methods?
- Methodological Answer : Structural validation requires a combination of:
- ¹H/¹³C NMR : To confirm the methyl ester (δ ~3.6 ppm) and chlorosulfonyl group (δ ~7.8–8.2 ppm for aromatic protons).
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl functionality.
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 292.0012) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Discrepancies in biological activity may arise from differences in stereochemistry, impurities, or assay conditions. To address this:
- Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and test individual bioactivity.
- Metabolite Profiling : LC-MS/MS can identify degradation products or metabolites that modulate activity (e.g., hydrolysis to 3-(4-chlorosulfonyl)phenylpropionic acid) .
- Dose-Response Curves : Validate EC₅₀ values under standardized conditions (pH, temperature, cell lines) to minimize variability .
Q. How does the chlorosulfonyl group in this compound influence its reactivity and interaction with biological targets compared to hydroxyl or methylamino substituents?
- Methodological Answer : The electron-withdrawing chlorosulfonyl group enhances electrophilicity, making the compound more reactive in nucleophilic substitution (e.g., with thiols in enzymes). In contrast:
- Hydroxyl Substituents (e.g., Methyl 3-(4-hydroxyphenyl)propionate): Act as hydrogen-bond donors, modulating interactions with receptors like auxin signaling pathways .
- Methylamino Substituents : Increase basicity, facilitating protonation and ionic interactions in enzyme active sites (e.g., aminotransferases) .
Comparative QSAR studies and docking simulations (AutoDock Vina) can quantify these effects .
Q. What are the challenges in designing kinetic studies to elucidate the degradation pathways of this compound in environmental or biological systems?
- Methodological Answer : Key challenges include:
- Intermediate Trapping : Use quenching agents (e.g., NaHCO₃ for acidic intermediates) or cold trapping (-80°C) to stabilize transient metabolites.
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track degradation via NMR or isotope-ratio mass spectrometry.
- Environmental Simulation : Mimic soil or aqueous conditions (pH 5–9, 25–37°C) to study hydrolysis pathways. LC-HRMS identifies sulfonic acid derivatives as terminal products .
Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
